N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-3-carboxamide
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Overview
Description
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of furan, pyridine, and indole moieties, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-3-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of high-throughput reactors and continuous flow chemistry techniques to enhance reaction efficiency and product yield.
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions, such as temperature, solvent, and reaction time, are optimized based on the specific reaction and desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-3-carboxamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and pyridine-containing molecules, such as:
Indole-3-carboxamide: A simpler analog with similar structural features.
Pyridine-3-carboxamide: Another related compound with a pyridine moiety.
Uniqueness
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-3-carboxamide is unique due to its combination of furan, pyridine, and indole moieties, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-1H-indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c23-19(17-11-21-18-4-2-1-3-16(17)18)22-9-13-7-15(10-20-8-13)14-5-6-24-12-14/h1-8,10-12,21H,9H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQADFQLYMUJLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NCC3=CC(=CN=C3)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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